molecular formula C23H38ClN3O6 B613266 4-Bromo-D-phenylalanine CAS No. 62561-74-4

4-Bromo-D-phenylalanine

Cat. No.: B613266
CAS No.: 62561-74-4
M. Wt: 244.09
InChI Key: QATZXWOXFIBPIS-RSAXXLAASA-N
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Description

4-Bromo-D-phenylalanine is a halogenated derivative of D-phenylalanine, an enantiomer of the naturally occurring amino acid phenylalanine. It is characterized by the presence of a bromine atom at the para position of the phenyl ring. The compound has the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-D-phenylalanine typically involves the bromination of D-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where D-phenylalanine is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature to moderate heat .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-D-phenylalanine involves its incorporation into proteins and peptides, where it can affect the structure and function of these biomolecules. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the stability and activity of the proteins . The compound may also interact with specific molecular targets, such as enzymes, altering their activity and function .

Biological Activity

4-Bromo-D-phenylalanine (4-Br-D-Phe) is a halogenated derivative of the amino acid D-phenylalanine, characterized by the presence of a bromine atom at the para position of the phenyl ring. This compound exhibits unique biological activities that make it a subject of interest in various fields, including biochemistry, pharmaceuticals, and medicinal chemistry. This article explores the biochemical properties, mechanisms of action, and potential applications of this compound.

  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 244.09 g/mol
  • Solubility : Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

The biological activity of this compound primarily arises from its incorporation into proteins and peptides. The bromine atom can participate in halogen bonding, influencing protein structure and function. This modification can lead to altered enzymatic activities and interactions with other biomolecules.

Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of various phenylalanine derivatives on human colon cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation compared to controls, demonstrating its potential as an anticancer agent.

Case Study 2: Protein Incorporation

Research involving Streptomyces venezuelae showed that when grown in the presence of phenylalanine analogs like 4-Br-D-Phe, the bacteria produced novel jadomycin derivatives. The incorporation efficiency was assessed using HPLC and LC-MS/MS, highlighting the compound's role in secondary metabolite production .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
This compound Brominated D-PheCytotoxic to cancer cells; potential antiviral properties
4-Bromo-L-phenylalanine Brominated L-PheDifferent biological activity due to stereochemistry
4-Chloro-D-phenylalanine Chlorinated D-PheSimilar applications but different reactivity
4-Fluoro-D-phenylalanine Fluorinated D-PheUsed in similar research applications

Applications in Research and Industry

  • Medicinal Chemistry :
    • The compound serves as a building block for synthesizing peptides with enhanced biological activities. Its unique properties allow for modifications that can improve drug efficacy and specificity.
  • Diagnostic Imaging :
    • Radiolabeled versions of 4-Br-D-Phe can be utilized in PET scans for imaging biological processes, aiding in the diagnosis of various conditions.
  • Biotechnology :
    • In protein engineering, 4-Br-D-Phe is used to create non-natural amino acids that can modify protein interactions and functions, contributing to advancements in therapeutic proteins.

Properties

IUPAC Name

(2R)-2-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUHKUIQHFMTH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-74-4
Record name (R)-2-amino-3-(4-bromophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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